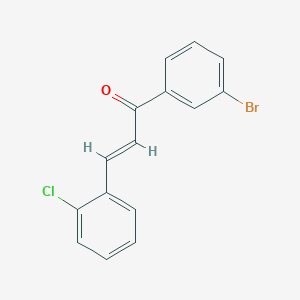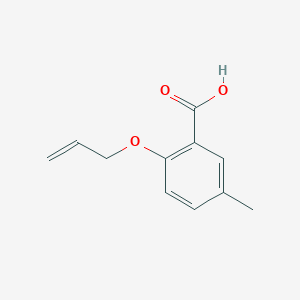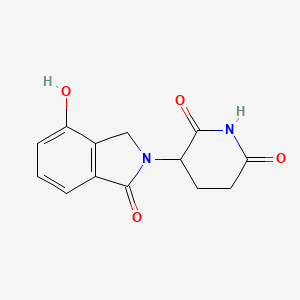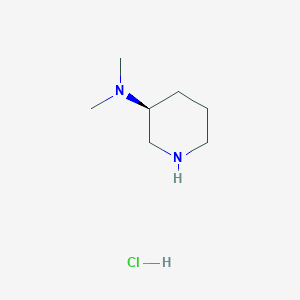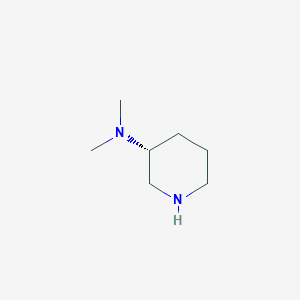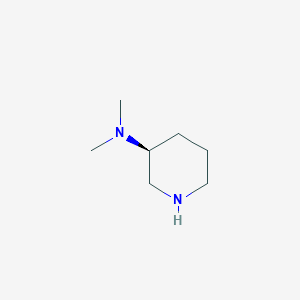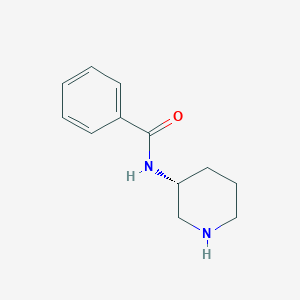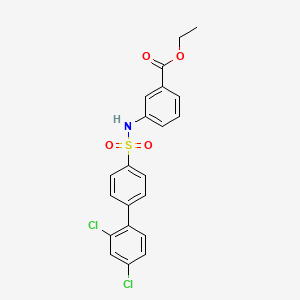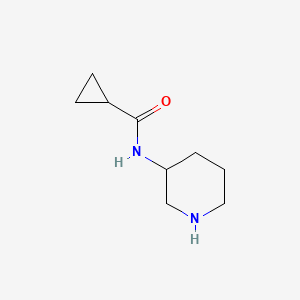
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is a chemical compound . It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular formula of “this compound” is C9H16N2O . The molecular weight is 168.236 Da .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are then evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Gastrointestinal Motility Enhancement : Benzamide derivatives, including those related to N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Some derivatives have shown potential as prokinetic agents, enhancing gastric emptying and increasing the frequency of defecation in mice (Sonda et al., 2004).
Synthesis of Piperidin Derivatives : Research has been conducted on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important in medicinal chemistry and drug discovery (Urban Košak et al., 2014).
Serotonin 4 Receptor Agonist : Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been studied for their activity as serotonin 4 (5-HT4) receptor agonists, showing potential for gastrointestinal motility enhancement (Sonda et al., 2003).
Anticancer Applications : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential use as anticancer agents (Vinaya Kambappa et al., 2017).
Imaging of Serotonin Receptors : The compound 18F-Mefway, closely related to this compound, has been evaluated for its potential in imaging serotonin 1A receptors in humans using positron emission tomography (PET) (J. Choi et al., 2015).
Microglia Imaging in Neuroinflammation : Compounds like [11C]CPPC, which include piperidine structural elements, have been developed for PET imaging of CSF1R, a microglia-specific marker, providing a tool for studying neuroinflammation in neuropsychiatric disorders (A. Horti et al., 2019).
HIV-1 Reverse Transcriptase Inhibitors : Piperidine-4-yl-aminopyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showing potent activity against resistant mutant viruses (Guozhi Tang et al., 2010).
Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been explored as a cannabinoid receptor antagonist with potential therapeutic applications (R. Lan et al., 1999).
Antitubercular Agents : Piperidin-4-imine derivatives have been developed and evaluated for antitubercular activity, showing promise as therapeutic agents against tuberculosis (R. Revathi et al., 2015).
CGRP Receptor Inhibitors : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a structurally similar compound, has been developed as a potent CGRP receptor antagonist, highlighting the therapeutic potential in targeting such receptors (Reginald O. Cann et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSUYMGMONYZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


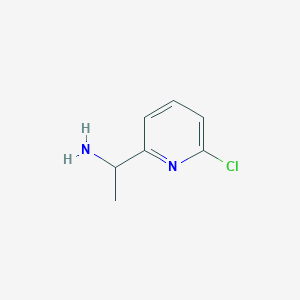


![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
